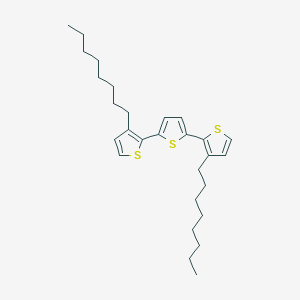

3,3''-Dioctyl-2,2':5',2''-terthiophene

Übersicht

Beschreibung

3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is a polymer that has been used for the fabrication of organic field effect transistors . It has been fractionated into five fractions distinctly differing in their molecular weights (Mn), with the goal of determining the influence of the degree of polymerization (DPn) on its principal physicochemical parameters .

Synthesis Analysis

The synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene involves oxidative polymerization with FeCl3 . The polymer is obtained from its corresponding monomer and has been fractionated into five fractions of reduced polydispersity, covering the Mn range from 1.50 kDa to 10.50 kDa .Molecular Structure Analysis

The molecular formula of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is C28H40S3 . The molecular weight is 472.812 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include the reaction of 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene include a density of 1.0±0.1 g/cm3, a boiling point of 564.7±50.0 °C at 760 mmHg, and a flash point of 224.8±16.3 °C .Wissenschaftliche Forschungsanwendungen

Electronic and Electrochemical Properties

3,3''-Dioctyl-2,2':5',2''-terthiophene, when polymerized, exhibits notable electronic and electrochemical properties. Research by Pokrop et al. (2006) and Verilhac et al. (2006) demonstrated that the molecular weight of this polymer significantly influences its electronic characteristics, such as charge carrier mobility, electrochemical doping, and spectroscopic properties. These findings are crucial for developing electronic and electrochemical devices (Pokrop et al., 2006), (Verilhac et al., 2006).

Photovoltaic Applications

The material shows potential in photovoltaic applications, as noted by Pokrop et al. (2009). They investigated the properties of hybrids combining CdSe nanocrystals with terthiophenes, including this compound derivatives. This research is pivotal for advancing solar energy technologies (Pokrop et al., 2009).

Supramolecular Organization

Research by Jaroch et al. (2010) explored the supramolecular organization of this compound oligomers, revealing how molecular structure affects two-dimensional arrangements. This is significant for understanding and designing molecular self-assembly processes (Jaroch et al., 2010).

Wirkmechanismus

Target of Action

3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is primarily used in the fabrication of organic field effect transistors . Its primary targets are the electronic and electrochemical properties of these devices .

Mode of Action

The compound interacts with its targets by influencing the charge carrier mobility, which is one of the most important parameters of field effect transistors . The degree of polymerization (DPn) of the compound has a pronounced influence on the charge carriers’ mobility .

Biochemical Pathways

The compound affects the electronic, electrochemical, and spectroelectrochemical properties of the devices it is used in . As the molecular weight of the compound increases, there is an increasing bathochromic shift of the band originating from the π–π* transition in the neutral polymer .

Result of Action

The most significant result of the compound’s action is the increase in the charge carriers’ mobility in the field effect transistors it is used in . A fourfold increase in DPn results in an increase of the carriers’ mobility by more than 3 orders of magnitude .

Action Environment

The action, efficacy, and stability of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene are influenced by environmental factors such as the degree of polymerization and the molecular weight of the compound . These factors can be controlled during the preparation of electronic and electrochemical devices to optimize the compound’s performance .

Zukünftige Richtungen

The future directions of research on 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene could involve further exploration of its use in the fabrication of organic field effect transistors, given its influence on the mobility of charge carriers . Additionally, further studies could be conducted to explore the influence of the degree of polymerization on its physicochemical parameters .

Eigenschaften

IUPAC Name |

2,5-bis(3-octylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQQLXSHIGYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)

![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)